molecular formula C6H12N4O2 B040946 2-(2-Butyrylhydrazino)-2-iminoacetamide CAS No. 112032-70-9

2-(2-Butyrylhydrazino)-2-iminoacetamide

Cat. No. B040946
M. Wt: 172.19 g/mol
InChI Key: BVHALEPSOSLBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Butyrylhydrazino)-2-iminoacetamide is a synthetic compound that has been widely used in scientific research. It is a hydrazine derivative that is commonly referred to as BHA. BHA has been found to have various biochemical and physiological effects, making it an important tool in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of BHA is not fully understood. However, it has been suggested that BHA may act as a nucleophile and form a covalent bond with carbonyl groups. This reaction may lead to the formation of stable adducts that can be used for the analysis of protein structure and function.

Biochemical And Physiological Effects

BHA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. BHA has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BHA in lab experiments is its ability to selectively react with carbonyl groups. This property makes it a useful tool for the analysis of protein structure and function. However, BHA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of BHA in scientific research. One potential application is in the development of new drugs for the treatment of oxidative stress-related diseases. BHA may also be used as a tool for the analysis of protein-protein interactions and for the identification of new drug targets. Additionally, the development of new synthesis methods and purification techniques may further enhance the utility of BHA in scientific research.
Conclusion:
In conclusion, 2-(2-Butyrylhydrazino)-2-iminoacetamide is a synthetic compound that has various applications in scientific research. Its ability to selectively react with carbonyl groups makes it a useful tool for the analysis of protein structure and function. Further research is needed to fully understand the mechanism of action of BHA and to explore its potential applications in the development of new drugs and therapies.

Synthesis Methods

The synthesis of BHA involves the reaction between 2-iminoacetamide and butyrylhydrazine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a white crystalline solid that is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

BHA has been found to have various applications in scientific research. It has been used as a reagent for the detection of carbonyl compounds and as a precursor for the synthesis of other hydrazine derivatives. BHA has also been used as a tool for the analysis of protein structure and function.

properties

CAS RN

112032-70-9

Product Name

2-(2-Butyrylhydrazino)-2-iminoacetamide

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]butanamide

InChI

InChI=1S/C6H12N4O2/c1-2-3-4(11)9-10-5(7)6(8)12/h2-3H2,1H3,(H2,7,10)(H2,8,12)(H,9,11)

InChI Key

BVHALEPSOSLBOC-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=O)N/N=C(/C(=O)N)\N

SMILES

CCCC(=O)NN=C(C(=O)N)N

Canonical SMILES

CCCC(=O)NN=C(C(=O)N)N

synonyms

Butanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide

Origin of Product

United States

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